8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-3-24-16-6-4-5-14-11-15(20(23)25-17(14)16)19-21-18(22-26-19)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVXXQBUBNGTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for Coumarin Formation
The 8-ethoxy coumarin scaffold is synthesized via Pechmann condensation, which involves the reaction of a substituted resorcinol derivative with a β-keto ester. For 8-ethoxy substitution, 3-ethoxy-4-hydroxybenzaldehyde serves as the starting material.
Procedure :
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Reactants : 3-Ethoxy-4-hydroxybenzaldehyde (1.0 eq) and ethyl acetoacetate (1.2 eq) are dissolved in concentrated sulfuric acid at 0–5°C.
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Reaction Conditions : The mixture is stirred for 4–6 hours at 0–5°C, followed by quenching in ice water.
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Work-Up : The precipitate is filtered, washed with cold ethanol, and recrystallized from methanol to yield 8-ethoxy-2H-chromen-2-one.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Melting Point | 142–144°C |
| Characterization | NMR, IR, MS |
| Parameter | Value |
|---|---|
| Yield | 65% |
| Characterization | NMR, HPLC |
Cyclization via Amidoxime Intermediate
The carboxyl group at position 3 is converted to an amidoxime, which undergoes cyclization with 4-methylbenzoyl chloride to form the oxadiazole ring.
Procedure :
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Amidoxime Formation : 3-Carboxy-8-ethoxycoumarin (1.0 eq) is reacted with hydroxylamine hydrochloride (2.0 eq) in pyridine at 60°C for 12 hours.
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Cyclization : The amidoxime intermediate (1.0 eq) is treated with 4-methylbenzoyl chloride (1.2 eq) in DMF under microwave irradiation (100 W, 120°C, 20 min).
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Work-Up : The crude product is purified via recrystallization (ethanol:water, 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58% |
| Reaction Time | 20 min (MWI) |
| Characterization | HRMS, NMR |
Superbase-Mediated One-Pot Synthesis
A one-pot method utilizing NaOH/DMSO as a superbase enables direct cyclization between the coumarin-amidoxime and methyl 4-methylbenzoate.
Procedure :
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Reactants : Coumarin-amidoxime (1.0 eq) and methyl 4-methylbenzoate (1.5 eq) are suspended in DMSO.
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Reaction Conditions : NaOH (3.0 eq) is added, and the mixture is stirred at 80°C for 18 hours.
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Work-Up : The product is neutralized with HCl, extracted with ethyl acetate, and crystallized from methanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 74% |
| Purity | >98% (HPLC) |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The microwave-assisted cyclization offers rapid reaction times but lower yields due to byproduct formation. In contrast, the superbase method provides higher yields but requires prolonged heating.
Table 1: Comparison of Key Methods
| Method | Yield | Time | Advantages | Limitations |
|---|---|---|---|---|
| Microwave Cyclization | 58% | 20 min | Fast, solvent-efficient | Low yield, specialized equipment |
| Superbase-Mediated | 74% | 18 h | High yield, one-pot | Long duration, harsh base |
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.
Scientific Research Applications
8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting DNA replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Chromen-2-One Derivatives
The following table summarizes key structural analogues and their differences:
Key Observations:
Substituent Effects: The ethoxy group at position 8 (target compound) increases hydrophobicity compared to methoxy (e.g., 8-methoxy derivatives) . The 4-methylphenyl group on the oxadiazole enhances steric bulk and electron-donating properties relative to pyridinyl (C17H11N3O3, ) or nitro-substituted analogues (C17H13NO5, ).
Biological Relevance: Oxadiazole-containing compounds often exhibit improved metabolic stability and binding affinity to biological targets . The triazolopyridinone derivative (C22H16N6O2) demonstrates the versatility of oxadiazole in non-coumarin scaffolds .
Crystallographic Data:
- 8-Ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one (C17H13NO5): Crystal structure resolved using SHELXL , with a planar chromen-2-one core and dihedral angles influenced by the nitro group .
- Triazolopyridinone Derivatives: Structural analysis via Mercury software (Cambridge Crystallographic Data Centre) highlights packing similarities and intermolecular interactions .
Biological Activity
Chemical Structure and Properties
The compound features:
- Chromenone moiety : Known for various biological activities including anti-inflammatory and anticancer properties.
- Oxadiazole ring : Recognized for its role in drug development, particularly in targeting enzymes and receptors involved in disease processes.
Biological Activities
Research on related compounds indicates that derivatives of both chromenone and oxadiazole exhibit significant biological activities:
-
Anticancer Activity :
- Compounds containing oxadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation, such as HDAC and thymidylate synthase. For instance, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in breast cancer cells (MCF-7) by increasing p53 expression and activating caspases .
- A related study highlighted that oxadiazole derivatives could selectively inhibit cancer-related carbonic anhydrases, which are implicated in tumor growth and metastasis .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
While specific mechanisms for 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one remain unclear due to a lack of direct research, the following general mechanisms are observed in related compounds:
- Enzyme Inhibition : Many oxadiazoles act as inhibitors for enzymes crucial in cancer metabolism.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation is a common mechanism among anticancer agents .
Case Studies
Several case studies involving structurally similar compounds provide insights into potential biological activities:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves cyclocondensation of 4-oxochromane-2-carboxylic acids with amidoximes using 1,1'-carbonyldiimidazole (CDI) as an activating agent in DMF. Key steps include oxadiazole ring formation and chromenone backbone assembly. Reaction conditions (e.g., 80–100°C, anhydrous environment) and purification via column chromatography are critical for achieving yields of 65–85% . Adjusting stoichiometric ratios of reagents (e.g., acetic anhydride, POCl₃) and monitoring pH during intermediate steps can further enhance purity .
Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?
Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural determination, supported by SHELX software for refinement . Complement with NMR (¹H/¹³C) to confirm substituent positions and IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹). For challenging crystallinity issues, employ fragment screening or twinning corrections in SHELXL .
Q. How does the electronic nature of substituents influence the compound’s reactivity?
The ethoxy group at position 8 enhances electron density on the chromenone core, increasing susceptibility to electrophilic attacks. Conversely, the 4-methylphenyl-oxadiazole moiety introduces steric hindrance, affecting nucleophilic substitution rates. DFT calculations can predict reactive sites, validated experimentally via Hammett plots .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., receptor inhibition vs. no observed effect) may arise from assay conditions (e.g., pH, solvent polarity). Use orthogonal assays (e.g., fluorescence polarization for receptor binding vs. enzymatic activity tests) and control for compound stability under experimental conditions. Cross-validate with structurally analogous compounds (e.g., pyridinyl-oxadiazole derivatives) to isolate structure-activity relationships .
Q. How can computational methods predict biological targets, and what experimental validation is required?
Molecular docking (AutoDock Vina) and pharmacophore modeling can identify potential targets like AMPA receptors or kinases. Validate predictions via competitive binding assays (e.g., radiolabeled ligand displacement using ³H-labeled analogs) and site-directed mutagenesis to confirm binding residues .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
Poor crystallization may result from conformational flexibility in the oxadiazole-chromenone linkage. Use high-throughput screening with varied solvents (e.g., DMSO/water mixtures) and additives (e.g., PEG 4000). For twinned crystals, apply SHELXL’s TWIN/BASF commands for refinement .
Q. How does the oxadiazole ring contribute to stability under physiological conditions?
The 1,2,4-oxadiazole ring’s resonance stabilization reduces hydrolysis rates compared to esters. Assess stability via HPLC-MS in simulated gastric fluid (pH 2) and plasma (pH 7.4) over 24 hours. Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to further enhance resilience .
Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?
Use gradient elution in flash chromatography (silica gel, hexane/EtOAc) to separate polar byproducts. For persistent impurities, employ recrystallization from ethanol/water (7:3 v/v). Confirm purity via melting point analysis and HPLC (≥95% purity threshold) .
Methodological Considerations
- Data Reproducibility : Document reaction parameters (e.g., cooling rates, inert gas use) meticulously, as slight variations can alter oxadiazole ring formation kinetics .
- Advanced Characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) influencing packing motifs .
- Biological Assays : Pre-saturate assay buffers with the compound to avoid solubility-driven false negatives. Use DMSO stocks ≤0.1% to minimize solvent interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
